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Introduction
INCB059872 is a potent, selective, and orally bioavailable irreversible inhibitor of Lysine-

Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in oncogenesis through the

regulation of gene expression.[1][2] By forming a covalent flavin adenine dinucleotide (FAD)

adduct, INCB059872 effectively inhibits LSD1's demethylase activity.[1] This inhibition leads to

an altered epigenetic landscape, inducing cellular differentiation and inhibiting proliferation in

various cancer models, particularly in acute myeloid leukemia (AML) and small cell lung cancer

(SCLC).[1][3] Preclinical studies in murine models have demonstrated the anti-tumor efficacy of

INCB059872, highlighting its potential as a therapeutic agent.[3]

These application notes provide a comprehensive overview of the dosing and administration of

INCB059872 in mice based on publicly available preclinical data. The protocols and data

presented herein are intended to guide researchers in designing and executing in vivo studies

to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: LSD1 Inhibition
INCB059872 targets and irreversibly inhibits LSD1, a key epigenetic modifier. LSD1, in

complex with other proteins, removes methyl groups from histone H3 at lysine 4 (H3K4) and

lysine 9 (H3K9), leading to transcriptional repression of target genes. By inhibiting LSD1,

INCB059872 promotes the expression of genes involved in cellular differentiation.[4] In the
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context of AML, this leads to the upregulation of myeloid differentiation markers such as CD11b

and CD86.[2]
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Caption: Signaling Pathway of INCB059872.

Preclinical Efficacy in Murine Models
INCB059872 has demonstrated significant anti-tumor activity in various preclinical mouse

models of AML and SCLC. Oral administration of the compound has been shown to inhibit

tumor growth and prolong the survival of tumor-bearing mice.[3]
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Table 1: Summary of INCB059872 Efficacy in AML Murine Models

Mouse Model Cell Line
Dosing
Regimen

Efficacy Reference

Human AML

Xenograft
THP-1

Oral (p.o.), daily

(QD) or

alternative-day

(QoD)

Reduced tumor

growth
[1]

Murine Leukemia

Model
MLL-AF9

Oral (p.o.), daily

(QD) or

alternative-day

(QoD)

Prolonged

median survival,

induced cell

differentiation,

reduced blast

colonies, and

normalized

hematological

parameters.[1]

[1]

Human AML

Xenograft
Not Specified Oral (p.o.)

Significantly

inhibited tumor

growth

Patient-Derived

Xenograft (PDX)
Not Specified

Oral (p.o.), with

ATRA

Markedly

increased

CD11b+ cells in

bone marrow

[1]

Note: Specific tumor growth inhibition (TGI) percentages and median survival days were not

detailed in the referenced abstracts.

Table 2: Summary of INCB059872 Efficacy in SCLC Murine Models
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Mouse Model Cell Line
Dosing
Regimen

Efficacy Reference

Human SCLC

Xenograft
NCI-H526

Oral (p.o.), once

daily (QD) and

alternative day

(QoD)

Inhibited tumor

growth
[3]

Human SCLC

Xenograft
NCI-H1417

Oral (p.o.), once

daily (QD) and

alternative day

(QoD)

Inhibited tumor

growth and

reduced serum

pro-GRP levels.

[3]

[3]

Note: Specific tumor growth inhibition (TGI) percentages were not detailed in the referenced

abstracts.

Pharmacokinetics
While detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for INCB059872
in mice are not readily available in the public domain, the compound is described as being

orally bioavailable.[1]

Table 3: Pharmacokinetic Parameters of INCB059872 in Mice

Parameter Value

Route of Administration Oral (p.o.)

Cmax Data not publicly available

Tmax Data not publicly available

Half-life (t1/2) Data not publicly available

Bioavailability Orally bioavailable
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Preparation of INCB059872 for Oral Administration
This protocol is based on a formulation for achieving a clear solution for in vivo experiments.[5]

Materials:

INCB059872 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80

Saline (0.9% NaCl)

Procedure:

Prepare a stock solution of INCB059872 in DMSO. For example, to prepare a 50 mg/mL

stock solution, dissolve 50 mg of INCB059872 in 1 mL of DMSO.

Prepare the vehicle solution. The final vehicle composition should be 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% Saline.

To prepare the final dosing solution (e.g., 5 mg/mL): a. Take 100 µL of the 50 mg/mL

INCB059872 stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add

50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of Saline to bring the

final volume to 1 mL.

It is recommended to prepare the working solution fresh on the day of use. If precipitation

occurs, gentle warming and/or sonication can be used to aid dissolution.[5]

In Vivo Efficacy Study in a Murine AML Xenograft Model
This protocol provides a general workflow for assessing the in vivo efficacy of INCB059872.
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Experimental Workflow for In Vivo Efficacy Study
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Caption: Experimental Workflow for In Vivo Efficacy Study.
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Materials and Methods:

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for

xenograft studies.

Cell Line: Human AML cell lines such as THP-1 can be used.

Tumor Implantation: Subcutaneously inject a suspension of AML cells (e.g., 5 x 10^6 cells in

PBS or Matrigel) into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

(Volume = 0.5 x Length x Width^2).

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize

the mice into treatment and control groups.

Dosing and Administration:

Administer INCB059872 orally (p.o.) via gavage at the desired dose (e.g., 10 mg/kg).[5]

Dosing can be performed daily (QD) or on an alternative-day (QoD) schedule.[3]

The control group should receive the vehicle solution.

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

Endpoint: The study can be terminated when tumors in the control group reach a maximum

allowable size, or based on a predetermined study duration. For survival studies, mice are

monitored until they meet euthanasia criteria.

Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to

compare treatment groups. For survival studies, generate Kaplan-Meier survival curves.

Combination Therapy
Preclinical studies have shown that INCB059872 can act synergistically with other agents, such

as all-trans retinoic acid (ATRA), in non-APL AML models.[1] The combination of INCB059872
and ATRA has been shown to enhance the induction of myeloid differentiation markers and
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reduce tumor growth in a THP-1 xenograft model compared to monotherapy.[1] While specific

doses for the combination in mice are not detailed in the provided abstracts, this suggests a

promising avenue for further investigation.

Conclusion
INCB059872 is a promising LSD1 inhibitor with demonstrated preclinical activity in mouse

models of AML and SCLC. The information and protocols provided in these application notes

are intended to serve as a valuable resource for researchers investigating the therapeutic

potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic

profile and to explore its efficacy in a broader range of cancer models, both as a monotherapy

and in combination with other anti-cancer agents.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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